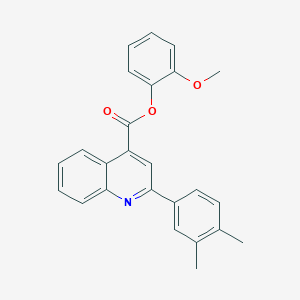![molecular formula C18H18BrN3O3S B3678211 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678211.png)
5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide
Übersicht
Beschreibung
5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been shown to have potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases.
Wirkmechanismus
5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide works by binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is an important source of energy for cancer cells. As a result, cancer cells are unable to proliferate and are more susceptible to other forms of treatment.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase, 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis (programmed cell death). 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has also been shown to inhibit the growth of cancer cells in vivo, and to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide is its specificity for glutaminase. This makes it a useful tool for studying the role of glutaminase in cancer cells, and for identifying potential targets for cancer therapy. However, 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has some limitations as well. It has relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, its effectiveness can be limited by the presence of other enzymes that can compensate for the loss of glutaminase activity.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of interest is the use of 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in exploring the potential use of 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide in the treatment of other diseases, such as neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and inhibition of this enzyme has been shown to have anti-tumor effects. 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3S/c1-3-16(23)20-12-5-7-13(8-6-12)21-18(26)22-17(24)14-10-11(19)4-9-15(14)25-2/h4-10H,3H2,1-2H3,(H,20,23)(H2,21,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJIAQFDZHDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-methoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678131.png)


![N-[(2-naphthylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3678143.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3678151.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3678158.png)
![N-[4-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3678161.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3678169.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3678183.png)

![3,4,5-triethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3678198.png)

![5-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3678200.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3678219.png)